molecular formula C25H25NO2 B12911776 (S)-Methyl 1-tritylpyrrolidine-2-carboxylate

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate

Cat. No.: B12911776
M. Wt: 371.5 g/mol
InChI Key: SMHHEOSHYIDWJX-QHCPKHFHSA-N
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Description

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the pyrrolidine ring and a methyl ester group at the carboxylate position. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Trityl chloride, triethylamine, nucleophiles (amines, thiols), room temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trityl group provides steric hindrance, protecting the pyrrolidine ring from unwanted reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate is unique due to its trityl protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

methyl (2S)-1-tritylpyrrolidine-2-carboxylate

InChI

InChI=1S/C25H25NO2/c1-28-24(27)23-18-11-19-26(23)25(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17,23H,11,18-19H2,1H3/t23-/m0/s1

InChI Key

SMHHEOSHYIDWJX-QHCPKHFHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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